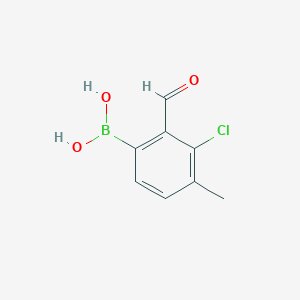

3-Chloro-2-formyl-4-methylphenylboronic acid

Description

Properties

IUPAC Name |

(3-chloro-2-formyl-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJZIYSBECJNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)Cl)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701224529 | |

| Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-37-9 | |

| Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-formyl-4-methylphenylboronic acid typically involves the reaction of this compound with boronic acid reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-formyl-4-methylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include phenols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C14H18BClO3

- Molecular Weight: 280.56 g/mol

- CAS Number: 2121513-75-3

The compound features a boronic acid moiety, which is significant for its reactivity in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Organic Synthesis

Suzuki–Miyaura Coupling Reaction:

3-Chloro-2-formyl-4-methylphenylboronic acid is extensively used in Suzuki–Miyaura coupling reactions to form biaryl compounds. These compounds are crucial in the synthesis of pharmaceuticals and organic materials due to their biological activity and structural diversity. The compound's ability to form stable carbon-carbon bonds enhances its utility in creating complex organic molecules .

Medicinal Chemistry

Potential Therapeutic Properties:

Research indicates that derivatives of this compound may exhibit anti-cancer and anti-bacterial activities. Its mechanism involves enzyme inhibition, particularly targeting serine proteases, which are often overactive in cancerous cells . Case studies have shown that boronic acids can selectively inhibit cancer cell growth by interfering with specific proteases involved in tumor progression.

Drug Delivery Systems:

Boronic esters are also being explored for their potential in drug delivery systems, where they can enhance the solubility and bioavailability of therapeutic agents.

Material Science

Advanced Materials Production:

The compound is utilized in the production of advanced materials and polymers due to its ability to form stable carbon-carbon bonds. This property is essential for developing materials with tailored properties for specific applications .

Cancer Therapy:

A study demonstrated that boronic acids could selectively inhibit cancer cell growth by targeting specific proteases involved in tumor progression. The unique structure of this compound may enhance its efficacy in this regard .

Antioxidant Activity:

Research has indicated that boronic acids can exhibit antioxidant properties, which may contribute to their therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Chloro-2-formyl-4-methylphenylboronic acid primarily involves its role as a Lewis acid. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound acts as a boronic acid reagent, facilitating the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between 3-chloro-2-formyl-4-methylphenylboronic acid and related boronic acids:

Key Observations:

- Electronic Effects : The chlorine and formyl groups are electron-withdrawing, activating the boronic acid toward nucleophilic attack in cross-couplings. However, the methyl group counterbalances this by donating electrons, moderating reactivity .

- Fluorine vs. Chlorine : Replacing Cl with F (e.g., 3-fluoro-4-formylphenylboronic acid) increases the compound’s acidity due to fluorine’s higher electronegativity, which can improve solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

This compound is particularly valued for its dual functional groups:

- The formyl group can undergo further derivatization (e.g., condensation reactions) to form imines or hydrazones .

- The boronic acid moiety enables Suzuki-Miyaura couplings with aryl halides, though its steric bulk may require optimized catalysts (e.g., Pd(PPh₃)₄) compared to less hindered analogs like 4-formylphenylboronic acid .

In contrast, 3-chloro-4-formylphenylboronic acid (lacking the methyl group) exhibits faster coupling rates due to reduced steric hindrance but lower stability under acidic conditions .

Biological Activity

3-Chloro-2-formyl-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its significant role in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reactions. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

This compound has the molecular formula and is characterized by the presence of a boronic acid functional group, a formyl group, and a chlorinated aromatic ring. These structural features are crucial for its reactivity and interaction with biological molecules.

Target of Action

The primary target of this compound is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction. This reaction involves the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules.

Mode of Action

The compound interacts with palladium through a process known as transmetalation. During this process, the boronic acid group forms reversible covalent bonds with diols and other nucleophiles, facilitating the transfer of organic groups to palladium catalysts.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is vital for creating biaryl compounds that are important in pharmaceuticals and agrochemicals. The compound's ability to influence biochemical pathways makes it an essential tool in synthetic organic chemistry .

Cellular Effects

The biological activity of this compound primarily relates to its role in synthesizing biologically active molecules. Its involvement in complex organic synthesis can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been utilized in developing enzyme inhibitors and receptor ligands, demonstrating potential therapeutic effects .

Pharmacological Applications

Research indicates that boronic acids, including this compound, can inhibit specific enzymes like serine proteases. This inhibition is being explored for potential applications in cancer therapy due to their ability to modulate biological pathways .

Research Findings and Case Studies

Several studies have highlighted the compound's efficacy and applications:

- Synthesis of Biologically Active Compounds : The compound has been employed in synthesizing enzyme inhibitors that target various receptors involved in disease processes. For example, it has been used as a building block for g-secretase inhibitors, which are relevant in Alzheimer's disease research .

- Antiviral Activity : In studies focusing on antiviral compounds, derivatives of boronic acids have shown promise against viruses such as dengue virus (DENV). The mechanism involves targeting specific viral proteins crucial for viral replication .

- Catalytic Applications : The compound's role as a ligand in catalytic processes has been extensively studied. Its ability to form stable complexes with metal catalysts enhances reaction efficiency and selectivity in organic synthesis .

Data Tables

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₀BClO₂ |

| Mechanism of Action | Transmetalation in Suzuki–Miyaura coupling |

| Biological Applications | Synthesis of enzyme inhibitors |

| Target Enzymes | Serine proteases |

| Therapeutic Potential | Cancer therapy, Alzheimer's disease |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural characterization of 3-Chloro-2-formyl-4-methylphenylboronic acid?

- Methodology : Use a combination of / NMR to confirm the boronic acid moiety (δ ~7-8 ppm for aromatic protons and δ ~30-35 ppm for boron in NMR). FT-IR can validate the formyl group (stretching ~1700 cm) and B–O bonds (~1350 cm). Mass spectrometry (HRMS) is critical for molecular ion confirmation. Crystallographic refinement via SHELXL or ORTEP-III may resolve ambiguities in stereoelectronic effects.

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid derivative?

- Methodology : Screen palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., SPhos) in anhydrous solvents (THF or DMF) under inert atmospheres. Monitor reaction progress via TLC or HPLC. Adjust base strength (e.g., NaCO vs. CsCO) to balance reactivity and stability of the boronic acid .

Q. What safety protocols are essential for handling this compound?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention. Store at 0–6°C in airtight containers to prevent hydrolysis . Avoid prolonged exposure to moisture, as boronic acids may decompose to boric acid .

Advanced Research Questions

Q. How does the chloro-substituent influence the electronic properties and reactivity of this boronic acid in catalytic systems?

- Methodology : Perform DFT/B3LYP calculations (e.g., Gaussian 09) to analyze electron density distribution. Compare Hammett σ values of chloro and formyl groups to predict directing effects in cross-coupling. Experimental validation via kinetic studies (e.g., monitoring coupling rates with substituted aryl halides) .

Q. What strategies mitigate protodeboronation during reactions involving this compound?

- Methodology : Use stabilizing additives like ethylene glycol or KHF to reduce boronic acid decomposition. Optimize pH (neutral to slightly basic) and avoid strong oxidizers. Monitor byproducts via NMR to quantify protodeboronation .

Q. How can computational modeling predict the binding affinity of this boronic acid with carbohydrate targets?

- Methodology : Employ molecular docking software (AutoDock Vina) with crystal structures of lectins or glycosidases. Parameterize the boronic acid’s diol-binding capability using DFT-optimized geometries. Validate with isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Key Challenges & Contradictions

- Stability vs. Reactivity : The formyl group enhances electrophilicity but increases sensitivity to nucleophilic attack. Balancing these requires tailored reaction conditions .

- Crystallographic Ambiguities : SHELX refinement may struggle with disorder in the chloro-formyl substituents; alternative software like OLEX2 or dual-space methods (SHELXD) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.